molecular formula C14H20N2O3Si B599038 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid CAS No. 1203955-66-1

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

Cat. No.: B599038
CAS No.: 1203955-66-1
M. Wt: 292.41
InChI Key: VPHMOCNNXIGQAA-UHFFFAOYSA-N
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Description

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core modified with a (2-(trimethylsilyl)ethoxy)methyl (SEM) protecting group at the N1 position and a carboxylic acid moiety at the C5 position. The SEM group enhances stability during synthetic reactions, particularly under basic or nucleophilic conditions, by shielding reactive sites .

This compound is synthesized via lithiation followed by carboxylation. As described in , the reaction involves treating the precursor 16 with n-BuLi at −78 °C under argon, followed by bubbling dry CO₂ gas to introduce the carboxylic acid group . The SEM group is introduced earlier in the synthesis to protect the pyrrolopyridine nitrogen during subsequent transformations.

The carboxylic acid at C5 makes this compound a versatile intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors. For example, it has been used to prepare covalent dual inhibitors targeting BMX and other kinases through amide bond formation with acrylamide derivatives .

Properties

IUPAC Name

1-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-b]pyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3Si/c1-20(2,3)7-6-19-10-16-5-4-11-8-12(14(17)18)9-15-13(11)16/h4-5,8-9H,6-7,10H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPHMOCNNXIGQAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOCN1C=CC2=CC(=CN=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolopyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolopyridine core.

    Introduction of the Trimethylsilyl Group: The trimethylsilyl group is introduced via silylation reactions, often using reagents such as trimethylsilyl chloride in the presence of a base like triethylamine.

    Attachment of the Ethoxy Methyl Group: This step involves the reaction

Biological Activity

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid, with CAS number 879132-48-6, is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C13H20N2O2Si, and it features a pyrrolo[2,3-b]pyridine core modified with a trimethylsilyl ether group. The presence of the trimethylsilyl group enhances its solubility and bioavailability, making it a suitable candidate for pharmacological applications.

PropertyValue
Molecular Weight264.40 g/mol
Solubility0.346 mg/ml
Log S (ESOL)-2.88
Bioavailability Score0.55
H-bond Acceptors3
H-bond Donors0

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interaction with various cellular targets, leading to significant pharmacological effects. Preliminary studies indicate that it may exhibit anti-cancer properties, neuroprotective effects, and antimicrobial activity.

Anti-Cancer Activity

Research suggests that compounds with a similar pyrrolo[2,3-b]pyridine structure can inhibit cancer cell proliferation through multiple mechanisms:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to mitotic arrest in cancer cells .
  • Apoptosis Induction : The compound may promote apoptosis in tumor cells by activating caspase pathways and altering mitochondrial membrane potential.

Case Study : In vitro studies indicated that derivatives of pyrrolo[2,3-b]pyridine exhibited IC50 values in the nanomolar range against various human cancer cell lines, including A549 (lung cancer) and A2780 (ovarian cancer) cells .

Neuroprotective Effects

The compound has potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases. The trimethylsilyl group is known to enhance the stability and permeability of compounds across the blood-brain barrier.

  • Mechanism : It is hypothesized that the compound may exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several pathways have been identified:

  • Cell Cycle Arrest : The compound may induce cell cycle arrest at the G2/M phase.
  • Reactive Oxygen Species (ROS) Modulation : It could modulate ROS levels within cells, contributing to its cytotoxic effects against cancer cells.
  • Signal Transduction Pathways : Interaction with key signaling pathways involved in cell survival and apoptosis (e.g., PI3K/Akt and MAPK pathways).

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid are best understood in comparison to related pyrrolopyridine derivatives. Key differences lie in substituents, physicochemical properties, and applications.

Structural and Functional Comparison

Compound Name Substituents Molecular Weight (g/mol) Solubility Key Applications References
This compound SEM group (N1), carboxylic acid (C5) ~323.5 (estimated) Insoluble in water; soluble in THF, DCM Kinase inhibitor intermediates
Methyl 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate Phenylsulfonyl (N1), methyl ester (C5) 306.3 Organic solvents Research chemical for medicinal chemistry
Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Ethyl ester (C2), chlorine (C5) 224.6 Not reported Synthetic intermediate
3-Formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid Formyl (C3), methyl (C4), carboxylic acid (C5) 204.2 Not reported Building block for complex heterocycles
4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid SEM group (N1), chlorine (C4), carboxylic acid (C5) 357.9 Not reported Specialty chemical synthesis

Key Findings

Protecting Group Influence : The SEM group in the target compound improves stability during synthesis compared to phenylsulfonyl () or ethyl esters (). This makes it preferable for multi-step reactions requiring deprotection under mild acidic conditions .

Carboxylic Acid Utility : The C5 carboxylic acid enables direct functionalization into amides or esters, as seen in kinase inhibitor synthesis (). In contrast, methyl or ethyl esters (e.g., ) require hydrolysis for further modification .

Substituent Effects :

  • Chlorine Substituents (): Enhance electrophilicity, aiding cross-coupling reactions.
  • Formyl and Methyl Groups (): Introduce steric and electronic effects, altering reactivity in nucleophilic additions .

Solubility Trends : All SEM-containing derivatives exhibit poor water solubility but are compatible with polar aprotic solvents (e.g., THF, DCM), aligning with the hydrophobic trimethylsilyl moiety .

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